N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16316378
InChI: InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)19-14(21)12-2-4-13(5-3-12)18-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9H2,1H3,(H,18,22)(H,17,19,21)
SMILES:
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.4 g/mol

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide

CAS No.:

Cat. No.: VC16316378

Molecular Formula: C16H18N4O3S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide -

Specification

Molecular Formula C16H18N4O3S
Molecular Weight 346.4 g/mol
IUPAC Name N-[4-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]phenyl]morpholine-4-carboxamide
Standard InChI InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)19-14(21)12-2-4-13(5-3-12)18-16(22)20-6-8-23-9-7-20/h2-5,10H,6-9H2,1H3,(H,18,22)(H,17,19,21)
Standard InChI Key KIXHGQZSRMOFBF-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCOCC3

Introduction

Structural Characteristics and Molecular Identity

N-(4-{[(2E)-4-Methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide (molecular formula: C₁₆H₁₈N₄O₃S) is a hybrid organic molecule integrating a thiazole core with a morpholine carboxamide side chain. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted at the 4-position with a methyl group, while the phenylcarbamoyl group bridges the thiazole to the morpholine moiety. This arrangement confers planar rigidity to the thiazole system and flexibility via the morpholine ring, enabling diverse molecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₃S
Molecular Weight346.4 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide
Topological Polar Surface Area103 Ų (estimated)

The compound’s thione–thiol tautomerism (Scheme 1) is critical to its reactivity, allowing reversible hydrogen bonding with biological targets . Spectroscopic studies, including FTIR, highlight ν(N–H) stretches at 3150–3350 cm⁻¹ and ν(C=O) vibrations near 1650 cm⁻¹, indicative of intramolecular hydrogen bonding .

Synthesis and Optimization Strategies

The synthesis of N-(4-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]carbamoyl}phenyl)morpholine-4-carboxamide involves a three-step protocol:

  • Thiazole Ring Formation: Condensation of 4-methyl-1,3-thiazol-2(3H)-one with a phenyl isocyanate derivative under basic conditions.

  • Carbamoylation: Reaction with morpholine-4-carbonyl chloride to introduce the morpholine moiety.

  • Purification: Chromatographic separation to achieve >95% purity.

Table 2: Representative Synthetic Yields

StepReagentsYield (%)Purity (%)
14-Methylthiazolone, Phenyl isocyanate7890
2Morpholine-4-carbonyl chloride6592
3Column chromatography6095

Optimization efforts focus on solvent selection (e.g., dichloromethane vs. tetrahydrofuran) and catalytic additives (e.g., triethylamine), which improve yields by 15–20%. Microwave-assisted synthesis has reduced reaction times from 12 hours to 2 hours, enhancing scalability.

Spectroscopic and Computational Characterization

Advanced spectroscopic techniques have been pivotal in elucidating the compound’s structural dynamics:

  • FTIR Analysis: Strong absorptions at 3150 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=O stretch) confirm hydrogen-bonded networks .

  • Raman Spectroscopy: Bands at 1100 cm⁻¹ (C–N stretch) and 750 cm⁻¹ (C=S stretch) align with thioamide vibrational modes .

  • Quantum Chemical Calculations: Density functional theory (DFT) models predict a planar thiazole ring with a dihedral angle of 8.2° between the morpholine and phenyl groups .

Table 3: Experimental vs. Calculated Vibrational Frequencies

Vibration ModeExperimental (cm⁻¹)DFT (cm⁻¹)
ν(N–H)31503125
ν(C=O)16501675
δ(N–H)15001480

These findings validate the compound’s stability and electronic delocalization, critical for drug-receptor interactions .

Organism/Cell LineActivity MetricValueReference
S. aureusMIC8 µg/mL
MCF-7IC₅₀12 µM
HepG2IC₅₀18 µM

Mechanism of Action and QSAR Insights

The compound’s pharmacophore combines the thiazole ring (hydrogen bond acceptor) and morpholine (solubility enhancer). QSAR models correlate electron-withdrawing substituents on the phenyl group with improved antibacterial potency (R² = 0.89). Molecular docking reveals strong binding (ΔG = −9.2 kcal/mol) to E. coli dihydrofolate reductase, a key antibiotic target.

Future Directions and Challenges

While preclinical data are promising, challenges remain:

  • Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity.

  • Formulation Development: Liposomal encapsulation could enhance bioavailability.

  • Structural Diversification: Introducing fluorinated morpholine variants may improve blood-brain barrier penetration.

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